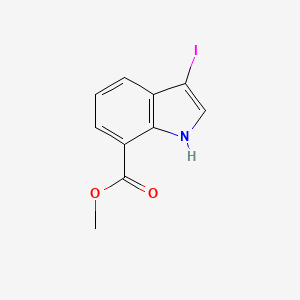

methyl 3-iodo-1H-indole-7-carboxylate

Description

BenchChem offers high-quality methyl 3-iodo-1H-indole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-iodo-1H-indole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-iodo-1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)7-4-2-3-6-8(11)5-12-9(6)7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKCXKOTFXOTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 3-iodo-1H-indole-7-carboxylate: A Technical Guide

Introduction: The Significance of a Halogenated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of the indole ring is a critical endeavor in the pursuit of novel therapeutic agents. Among the various modifications, the introduction of a halogen, particularly iodine, at the C-3 position, unlocks a wealth of synthetic possibilities. The resulting 3-iodoindole serves as a versatile synthetic handle, primed for participation in a myriad of cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions.[2] This capability allows for the construction of complex, highly substituted indole derivatives, making 3-iodoindoles prized intermediates in drug discovery and development programs.

This guide provides an in-depth technical overview of a reliable and efficient synthetic route to methyl 3-iodo-1H-indole-7-carboxylate, a valuable building block for chemical synthesis. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important molecule.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of methyl 3-iodo-1H-indole-7-carboxylate is most efficiently achieved through a two-step sequence, commencing with the readily available 1H-indole-7-carboxylic acid. The overall strategy is as follows:

-

Esterification: The synthesis begins with the conversion of the carboxylic acid moiety of 1H-indole-7-carboxylic acid to its corresponding methyl ester, yielding the direct precursor, methyl 1H-indole-7-carboxylate. This is a classic Fischer esterification, a robust and scalable acid-catalyzed reaction.

-

Regioselective Iodination: The second and final step is the selective introduction of an iodine atom at the C-3 position of the indole ring. This is accomplished via an electrophilic aromatic substitution reaction using N-iodosuccinimide (NIS), a mild and highly effective iodinating agent for electron-rich heterocycles like indoles.

This pathway is advantageous due to the high yields and selectivity of each step, the commercial availability of the starting materials, and the straightforward nature of the experimental procedures.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from 1H-indole-7-carboxylic acid to the final product, methyl 3-iodo-1H-indole-7-carboxylate.

Sources

methyl 3-iodo-1H-indole-7-carboxylate chemical properties

An In-depth Technical Guide to Methyl 3-iodo-1H-indole-7-carboxylate

Abstract

Methyl 3-iodo-1H-indole-7-carboxylate is a strategically important synthetic intermediate in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a nucleophilic indole nitrogen, an electrophilic C3-iodide, and a C7-ester for derivatization, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis, spectroscopic analysis, and its significant reactivity, particularly in palladium-catalyzed cross-coupling reactions. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel bioactive compounds and functional materials.

Physicochemical Properties

Methyl 3-iodo-1H-indole-7-carboxylate is typically supplied as a solid. While extensive experimental data on its physical properties is not widely published, its core characteristics can be summarized. The presence of the indole N-H group allows for hydrogen bond donation, while the carbonyl and iodide act as hydrogen bond acceptors. Its solubility is expected to be highest in polar aprotic solvents like DMF, DMSO, and chlorinated solvents, with lower solubility in nonpolar alkanes and limited solubility in water.

| Property | Value | Source |

| CAS Number | 1788043-93-5 | [1][2] |

| Molecular Formula | C₁₀H₈INO₂ | [1] |

| Molecular Weight | 301.08 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; sparingly soluble in water | - |

Synthesis Methodology

The synthesis of methyl 3-iodo-1H-indole-7-carboxylate is not explicitly detailed in peer-reviewed literature. However, a robust and logical two-step sequence can be proposed, starting from commercially available 1H-indole-7-carboxylic acid. This approach involves an initial esterification followed by a regioselective iodination at the electron-rich C3 position.

Step 1: Fischer Esterification of 1H-Indole-7-carboxylic Acid

The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. A Fischer esterification is the most direct and cost-effective method. The use of a catalytic amount of strong acid, such as sulfuric acid, in a large excess of methanol serves both as the reagent and the solvent, driving the equilibrium towards the product.

Protocol:

-

To a solution of 1H-indole-7-carboxylic acid (1.0 eq.) in methanol (approx. 0.1-0.2 M), slowly add concentrated sulfuric acid (0.1 eq.) at 0 °C.[3]

-

Heat the reaction mixture to reflux and maintain for 16-20 hours, monitoring by TLC until consumption of the starting material.[3]

-

Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize the acid and remove water-soluble impurities.[3]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1H-indole-7-carboxylate, which can often be used in the next step without further purification.[3]

Step 2: Electrophilic Iodination at the C3 Position

The indole nucleus is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic site.[4] Direct iodination can be achieved using various iodinating agents. A common and effective method involves the use of iodine (I₂) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. The base is crucial for neutralizing the HI byproduct generated during the reaction.

Protocol:

-

Dissolve methyl 1H-indole-7-carboxylate (1.0 eq.) in DMF.

-

Add potassium carbonate (1.2 eq.) to the solution.

-

Add a solution of iodine (I₂) (1.1 eq.) in DMF dropwise at room temperature.

-

Stir the reaction for 1-2 hours at room temperature, monitoring by TLC.[5]

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to consume excess iodine.

-

Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford pure methyl 3-iodo-1H-indole-7-carboxylate.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Analysis

While the specific spectra for methyl 3-iodo-1H-indole-7-carboxylate are not publicly available, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from closely related analogs, such as methyl 5-iodo-1H-indole-3-carboxylate.[6] The introduction of the iodine at C3 will cause a significant downfield shift of the C2 proton and induce characteristic shifts in the carbon signals.

Predicted NMR Data (in DMSO-d₆, 400 MHz):

| Data Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ~11.5 - 12.0 (s, 1H) | N-H proton, broad singlet. |

| ~8.0 - 8.2 (s, 1H) | C2-H, singlet, downfield due to adjacent iodine. | |

| ~7.8 - 8.0 (d, 1H) | C6-H or C4-H proton on the benzene ring. | |

| ~7.5 - 7.7 (d, 1H) | C4-H or C6-H proton on the benzene ring. | |

| ~7.1 - 7.3 (t, 1H) | C5-H proton on the benzene ring. | |

| ~3.9 (s, 3H) | OCH₃ protons of the methyl ester. | |

| ¹³C NMR | ~165.0 | C=O of the ester. |

| ~135.0 - 138.0 | Quaternary carbons of the benzene ring. | |

| ~130.0 - 133.0 | C2 carbon. | |

| ~120.0 - 128.0 | CH carbons of the benzene ring. | |

| ~110.0 - 115.0 | Quaternary carbons of the benzene ring. | |

| ~55.0 - 60.0 | C3 carbon bearing the iodine (significant upfield shift). | |

| ~52.0 | OCH₃ carbon of the ester. |

Chemical Reactivity and Synthetic Utility

The primary synthetic value of methyl 3-iodo-1H-indole-7-carboxylate lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The C-I bond at the 3-position is an excellent leaving group for oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of the 3-iodoindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[8][9] This is a powerful method for introducing aryl or vinyl substituents at the C3 position, a common strategy in the synthesis of bioactive molecules.[10]

General Protocol:

-

Combine methyl 3-iodo-1H-indole-7-carboxylate (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) in a suitable solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

-

Degas the mixture and heat under an inert atmosphere (N₂ or Ar) until the starting material is consumed.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Caption: Suzuki-Miyaura coupling at the C3 position.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position by reacting the 3-iodoindole with a terminal alkyne.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[7][12] The resulting 3-alkynylindoles are versatile intermediates for further transformations.

General Protocol:

-

To a solution of methyl 3-iodo-1H-indole-7-carboxylate (1.0 eq.) and the terminal alkyne (1.2 eq.) in an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) or a solvent like THF/DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

-

After completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by chromatography.

Caption: Sonogashira coupling for C3-alkynylation.

Heck-Mizoroki Reaction

The Heck reaction couples the 3-iodoindole with an alkene, such as an acrylate or styrene, to form a new substituted alkene at the C3 position.[13][14] This reaction is valuable for extending the carbon framework and creating conjugated systems.[15][16]

General Protocol:

-

In a reaction vessel, combine methyl 3-iodo-1H-indole-7-carboxylate (1.0 eq.), the alkene (1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete.

-

Cool the mixture, perform an aqueous workup, extract the product, and purify by chromatography.

Caption: Heck-Mizoroki reaction for C3-vinylation.

Applications in Drug Discovery and Materials Science

While specific biological studies on methyl 3-iodo-1H-indole-7-carboxylate are not prominent in the literature, its potential is inferred from its structure. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with anticancer, anti-inflammatory, and antiviral properties.[17][18]

-

Drug Discovery: This molecule serves as a key building block for creating libraries of C3-substituted indoles via the coupling reactions described above. The C7-ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification or for improving pharmacokinetic properties.

-

Materials Science: The ability to introduce conjugated aryl, vinyl, and alkynyl groups at the C3 position makes this compound a valuable precursor for synthesizing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[19]

Conclusion

Methyl 3-iodo-1H-indole-7-carboxylate is a high-value, versatile building block for synthetic chemistry. Its well-defined reactive sites—the C3-iodide for cross-coupling, the N-H for substitution, and the C7-ester for modification—provide a powerful toolkit for the rational design and synthesis of complex molecules. This guide has outlined a practical synthetic route and highlighted its principal reactivity, providing a solid foundation for researchers to incorporate this intermediate into their synthetic programs for developing next-generation pharmaceuticals and advanced materials.

References

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl 3-iodo-1H-indole-2-carboxylate. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Wang, Y., et al. (2024). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-iodo-1H-indole. Retrieved from [Link]

-

Collot, V., et al. (2000). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Retrieved from [Link]

-

D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Retrieved from [Link]

-

Ghorai, M. K., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

de Moraes, M. C., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Retrieved from [Link]

-

The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Retrieved from [Link]

-

PubChem. (n.d.). Methyl indole-3-carboxylate. Retrieved from [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Zhang, X., et al. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-iodo-1H-indole-3-carbonitrile (3). Reagents and conditions. Retrieved from [Link]

-

RJPBCS. (n.d.). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]].pdf

-

Smith, G. E., et al. (2015). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. Retrieved from [Link]

-

Wu, Y., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

-

Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 1-methyl-1H-indole-3-carboxylate. Retrieved from [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rndmate.com [rndmate.com]

- 3. Methyl 1H-indole-7-carboxylate | 93247-78-0 [chemicalbook.com]

- 4. Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Heck Reaction—State of the Art [mdpi.com]

- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 18. researchgate.net [researchgate.net]

- 19. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 3-iodo-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of methyl 3-iodo-1H-indole-7-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles, experimental design, and interpretive logic required for the unambiguous structural elucidation of this compound. We will explore the theoretical underpinnings of the expected NMR spectra, provide detailed experimental protocols, and present a complete, predicted dataset to serve as a benchmark for researchers synthesizing or working with this molecule.

The Structural Landscape of Methyl 3-iodo-1H-indole-7-carboxylate

The unique substitution pattern of methyl 3-iodo-1H-indole-7-carboxylate presents a distinct set of spectroscopic challenges and opportunities. The presence of an electron-withdrawing methyl carboxylate group at the 7-position and a bulky, electron-donating iodine atom at the 3-position significantly influences the electron distribution within the indole ring system. This, in turn, dictates the chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra.

A logical first step in the analysis is to number the atoms in the molecule to provide a clear framework for spectral assignments.

Caption: Structure of methyl 3-iodo-1H-indole-7-carboxylate with atom numbering for NMR assignments.

Predicted NMR Data: A Reference for Structural Verification

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will show distinct signals for the N-H proton, the three aromatic protons on the benzene ring, the proton on the pyrrole ring, and the methyl ester protons.

Table 1: Predicted ¹H NMR Data for Methyl 3-iodo-1H-indole-7-carboxylate (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~11.5 - 12.5 | br s | - |

| H2 | ~7.8 - 8.0 | s | - |

| H4 | ~7.9 - 8.1 | dd | J = ~7.8, ~1.0 |

| H5 | ~7.1 - 7.3 | t | J = ~7.8 |

| H6 | ~7.5 - 7.7 | dd | J = ~7.8, ~1.0 |

| OCH₃ | ~3.9 - 4.0 | s | - |

-

N1-H: The indole N-H proton is expected to be significantly downfield and broadened due to solvent exchange and quadrupolar coupling, a characteristic feature of indoles.[3]

-

H2: The proton at the C2 position is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent iodine at C3.

-

H4, H5, H6: These protons on the benzene portion of the indole ring will form a coupled system. H5 will appear as a triplet due to coupling with both H4 and H6. H4 and H6 will appear as doublets of doublets. The deshielding effect of the adjacent carbonyl group will likely place H6 at a higher chemical shift than H4.

-

OCH₃: The methyl ester protons will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbon attached to the iodine (C3) will be significantly shielded due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Data for Methyl 3-iodo-1H-indole-7-carboxylate (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~130 - 135 |

| C3 | ~85 - 95 |

| C3a | ~128 - 132 |

| C4 | ~120 - 125 |

| C5 | ~122 - 127 |

| C6 | ~118 - 123 |

| C7 | ~125 - 130 |

| C7a | ~135 - 140 |

| C=O | ~165 - 170 |

| OCH₃ | ~52 - 55 |

Experimental Design: A Self-Validating Protocol

To obtain high-quality, unambiguous NMR data, a systematic approach involving both 1D and 2D NMR experiments is essential. This protocol is designed to be self-validating, ensuring confident structural assignment.

Sample Preparation

-

Solvent Selection: DMSO-d₆ is a suitable solvent for many indole derivatives, as it effectively dissolves the compound and the N-H proton is often well-resolved.[3][4] CDCl₃ can also be used, but the N-H proton may be broader and more difficult to observe.

-

Dissolution: Dissolve approximately 5-10 mg of methyl 3-iodo-1H-indole-7-carboxylate in 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To ensure optimal spectral quality by removing any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3]

NMR Data Acquisition Workflow

The following workflow outlines the recommended sequence of NMR experiments for complete structural elucidation.

Caption: Recommended workflow for NMR data acquisition and structural assignment.

-

¹H NMR: Provides the initial proton count, chemical shifts, and coupling patterns.

-

¹³C NMR: Gives the number of unique carbon environments.

-

DEPT-135: Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

¹H-¹H COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, confirming the connectivity of the H4-H5-H6 spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Key Correlations for Structural Confirmation

The following diagram illustrates the expected key long-range correlations from an HMBC experiment, which are vital for confirming the substitution pattern.

Caption: Key expected ²J and ³J HMBC correlations for structural confirmation.

-

OCH₃ to C=O: A strong correlation from the methyl protons to the carbonyl carbon confirms the methyl ester group.

-

H6 to C7 and C7a: These correlations are critical for confirming the position of the carboxylate group at C7.

-

H2 to C3, C3a, and C7a: These correlations will firmly place the H2 proton and confirm the connectivity of the pyrrole ring to the benzene ring.

Conclusion and Best Practices

The structural elucidation of methyl 3-iodo-1H-indole-7-carboxylate by NMR spectroscopy is a straightforward process when a systematic and multi-faceted approach is employed. By leveraging a combination of 1D and 2D NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon signals. The predicted data and experimental protocols provided in this guide serve as a robust framework for scientists to validate their synthesized material with a high degree of confidence. Always ensure high sample purity and use high-quality NMR tubes and solvents to obtain the best possible spectral resolution.

References

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025).

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- 13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987).

- Methyl 3-iodo-1H-indole-7-carboxylate | BLD Pharm. (n.d.).

- Methyl 1H-indole-3-carboxylate. (n.d.).

- DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (n.d.).

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem. (n.d.).

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-iodo-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of methyl 3-iodo-1H-indole-7-carboxylate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this document combines predicted data with established spectroscopic principles and data from analogous indole derivatives to offer a comprehensive analytical profile. All predicted data should be considered illustrative and requires experimental verification for absolute confirmation.

Introduction: The Significance of Spectroscopic Analysis

Methyl 3-iodo-1H-indole-7-carboxylate belongs to the indole class of heterocyclic compounds, a scaffold prevalent in numerous biologically active molecules and natural products. The introduction of an iodine atom at the 3-position and a methyl carboxylate group at the 7-position creates a unique electronic and steric environment, making it a valuable synthon for further chemical modifications.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such a molecule. This guide will delve into the theoretical underpinnings and practical interpretation of four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the IUPAC numbering for the indole ring system is used.

Caption: Molecular structure of methyl 3-iodo-1H-indole-7-carboxylate with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for methyl 3-iodo-1H-indole-7-carboxylate. These predictions are generated using established algorithms and databases and serve as a robust guide for experimental verification.[1]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 | br s | N1-H |

| ~8.0 | s | C2-H |

| ~7.8 | d | C4-H |

| ~7.2 | t | C5-H |

| ~7.6 | d | C6-H |

| ~3.9 | s | OCH₃ |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

N1-H Proton: The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (around 11.5 ppm) due to its acidic nature and participation in hydrogen bonding with the DMSO solvent.

-

C2-H Proton: The proton at the C2 position is predicted to be a singlet around 8.0 ppm. Its downfield shift is attributed to the electron-withdrawing effect of the adjacent nitrogen atom and the deshielding environment of the pyrrole ring.

-

Aromatic Protons (C4-H, C5-H, C6-H): The protons on the benzene ring will exhibit characteristic splitting patterns. C4-H and C6-H are expected to be doublets, while C5-H will likely be a triplet, arising from coupling with its two neighboring protons. The exact chemical shifts are influenced by the electron-withdrawing nature of the adjacent methyl carboxylate group and the overall electronic distribution of the indole ring.

-

Methyl Protons (OCH₃): The three protons of the methyl ester group are predicted to appear as a sharp singlet around 3.9 ppm, a typical region for methyl esters.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~136 | C7a |

| ~130 | C3a |

| ~128 | C2 |

| ~125 | C4 |

| ~122 | C5 |

| ~120 | C6 |

| ~115 | C7 |

| ~85 | C3 |

| ~52 | OCH₃ |

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position (~168 ppm) due to its sp² hybridization and the strong deshielding effect of the two adjacent oxygen atoms.

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring will appear in the aromatic region (115-136 ppm). The C3 carbon, directly bonded to the highly electronegative iodine atom, is predicted to be significantly shielded and appear at a relatively upfield position (~85 ppm). The quaternary carbons, C3a and C7a, are also expected in this region.

-

Methyl Carbon: The carbon of the methyl ester group will be found in the aliphatic region, typically around 52 ppm.

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 | N-H | Stretch |

| ~3100-3000 | C-H (aromatic) | Stretch |

| ~2950 | C-H (aliphatic) | Stretch |

| ~1700 | C=O (ester) | Stretch |

| ~1600, ~1450 | C=C (aromatic) | Stretch |

| ~1250 | C-O (ester) | Stretch |

| ~750 | C-H (aromatic) | Out-of-plane bend |

| ~550 | C-I | Stretch |

Interpretation:

-

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

Carbonyl Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a key indicator of the ester carbonyl (C=O) group.

-

Aromatic C=C Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic and heterocyclic rings.

-

C-O Stretch: The C-O single bond stretch of the ester group will likely appear as a strong band in the 1250 cm⁻¹ region.

-

C-I Stretch: The carbon-iodine bond is expected to show a weak absorption in the far-infrared region, around 550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 301 | [M]⁺ (Molecular Ion) |

| 270 | [M - OCH₃]⁺ |

| 174 | [M - I]⁺ |

| 143 | [M - I - OCH₃]⁺ |

| 127 | [I]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 301, corresponding to the molecular weight of methyl 3-iodo-1H-indole-7-carboxylate. The presence of iodine (¹²⁷I is the only stable isotope) will result in a distinct isotopic pattern.[3][4]

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (•OCH₃) from the ester group would result in a fragment at m/z 270.

-

Cleavage of the C-I bond, which is relatively weak, would lead to a significant peak at m/z 174, corresponding to the methyl indole-7-carboxylate cation.[5][6]

-

A subsequent loss of a methoxy radical from the m/z 174 fragment would yield an ion at m/z 143.

-

A peak at m/z 127 would correspond to the iodine cation.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Indole and its derivatives typically exhibit characteristic absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (in Methanol)

| λₘₐₓ (nm) | Electronic Transition |

| ~220 | π → π |

| ~280 | π → π |

Interpretation:

Indole derivatives typically show two main absorption bands in their UV-Vis spectra.[7][8] The more intense band at shorter wavelengths (~220 nm) and a less intense, broader band at longer wavelengths (~280 nm) are both attributed to π → π* electronic transitions within the aromatic system. The exact positions and intensities of these bands can be influenced by the nature and position of substituents, as well as the solvent used for the analysis.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the resulting ions.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of methyl 3-iodo-1H-indole-7-carboxylate. The presented data and interpretations, grounded in fundamental spectroscopic principles and analysis of related structures, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. It is imperative that these predicted data are validated through the experimental analysis of a purified sample to ensure the unequivocal structural confirmation of this important indole derivative.

References

-

Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved January 5, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 5, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487679, methyl 3-iodo-1H-indole-2-carboxylate. Retrieved January 5, 2026, from [Link]

-

PubMed. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. Retrieved January 5, 2026, from [Link]

-

Chinese Journal of Chemical Physics. (2018). UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved January 5, 2026, from [Link]

-

PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). (A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM).... Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its.... Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2013). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Retrieved January 5, 2026, from [Link]

-

ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 2-iodopropane. Retrieved January 5, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved January 5, 2026, from [Link]

Sources

- 1. Download NMR Predict - Mestrelab [mestrelab.com]

- 2. 1788043-93-5|Methyl 3-iodo-1H-indole-7-carboxylate|BLD Pharm [bldpharm.com]

- 3. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

A Comprehensive Technical Guide to the Solubility of Methyl 3-Iodo-1H-Indole-7-Carboxylate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-iodo-1H-indole-7-carboxylate is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This in-depth technical guide provides a robust framework for assessing the solubility of this compound. In the absence of extensive public quantitative data, this document emphasizes the foundational principles of solubility, presents a detailed experimental methodology for its determination, and offers a predicted qualitative solubility profile. This guide is designed to empower researchers to make informed decisions regarding solvent selection and handling of methyl 3-iodo-1H-indole-7-carboxylate in a laboratory setting.

Introduction: The Significance of Solubility in a Research Context

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates. Methyl 3-iodo-1H-indole-7-carboxylate, as a substituted indole, presents a unique combination of functional groups that dictate its physicochemical properties, including its solubility. The strategic placement of an iodo group at the 3-position and a methyl carboxylate at the 7-position significantly influences its polarity, hydrogen bonding capabilities, and overall lipophilicity.

A comprehensive understanding of its solubility is not merely an academic exercise; it is a critical parameter that impacts:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and minimizing impurities.

-

Crystallization and Purification: The selection of an appropriate solvent system with varying solubility at different temperatures is fundamental to effective purification by recrystallization.

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a key determinant of bioavailability and drug delivery mechanisms.[1]

-

Analytical Characterization: Proper solvent choice is essential for techniques such as NMR, HPLC, and mass spectrometry to obtain accurate and reproducible results.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[2][3] This principle is governed by the interplay of intermolecular forces between the solute (methyl 3-iodo-1H-indole-7-carboxylate) and the solvent.

Molecular Structure Analysis

The structure of methyl 3-iodo-1H-indole-7-carboxylate reveals several key features that influence its solubility:

-

Indole Ring System: The bicyclic aromatic indole core is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents.[4]

-

N-H Group: The indole nitrogen contains a hydrogen atom capable of acting as a hydrogen bond donor, which can interact favorably with protic and polar aprotic solvents.

-

Methyl Carboxylate Group (-COOCH₃): This ester group introduces polarity and possesses lone pairs on the oxygen atoms, allowing it to act as a hydrogen bond acceptor.

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some weak halogen bonding.

Factors Influencing Solubility

Several factors beyond molecular structure play a crucial role in the dissolution process:

-

Polarity: The alignment of the solute's and solvent's polarity is the most significant factor. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal and the intermolecular forces of the solvent.[3][5]

-

Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and solvate, potentially leading to lower solubility.[5]

Predicted Qualitative Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative prediction of the solubility of methyl 3-iodo-1H-indole-7-carboxylate in common organic solvents can be made.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have high polarity and are excellent hydrogen bond acceptors, effectively solvating the indole N-H and the methyl carboxylate group.[6] |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar and can accept hydrogen bonds, suggesting good solubility.[6] | |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the indole moiety.[6] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | The overall molecular structure has significant nonpolar character, which should allow for reasonable solubility in these common organic solvents.[6] |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents can interact with the indole ring system through π-π stacking, but the difference in polarity may limit high solubility.[6] |

| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar and can act as hydrogen bond acceptors, suggesting some degree of solubility. |

| Nonpolar | Hexanes, Heptane | Low | As highly nonpolar solvents, hexanes are unlikely to effectively solvate the more polar regions of the methyl 3-iodo-1H-indole-7-carboxylate molecule.[6] |

Experimental Determination of Solubility

Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of methyl 3-iodo-1H-indole-7-carboxylate. The following protocol outlines a reliable method for this determination.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of methyl 3-iodo-1H-indole-7-carboxylate (e.g., 10-20 mg) into a series of appropriately sized glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation, which would lead to inaccurate results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

Collect the clear, saturated solution in a clean, pre-weighed vial.

-

-

Gravimetric Analysis (for a rough estimate):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solute.

-

Calculate the solubility in mg/mL.

-

-

Quantitative Analysis (for precise measurement):

-

Prepare a series of accurate dilutions of the clear, saturated solution with the same solvent.

-

Analyze these dilutions using a validated quantitative method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.

-

Construct a calibration curve using standards of known concentration.

-

Determine the concentration of the saturated solution from the calibration curve.

-

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the solvents being used and adhere to all recommended safety precautions.[7][8][9]

Conclusion

This technical guide provides a comprehensive approach to understanding and determining the solubility of methyl 3-iodo-1H-indole-7-carboxylate in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can confidently select appropriate solvents for their specific applications, thereby accelerating their research and development efforts in a safe and efficient manner.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Indole - Solubility of Things. (n.d.).

- An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents - Benchchem. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- methyl 3-iodo-1H-indole-2-carboxylate | C10H8INO2 | CID 1487679 - PubChem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 21).

- 3 - Safety Data Sheet. (2025, October 6).

- What factors affect solubility? - AAT Bioquest. (2022, April 18).

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-iodo-1H-indole-7-carboxylate

Foreword

Methyl 3-iodo-1H-indole-7-carboxylate is a key heterocyclic building block in contemporary drug discovery and organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization allows for the targeted design of novel therapeutic agents. The introduction of an iodine atom at the 3-position and a methyl carboxylate at the 7-position provides orthogonal handles for further chemical elaboration, such as cross-coupling reactions and amide bond formations. However, the very features that make this molecule a versatile synthetic intermediate also render it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide provides a comprehensive overview of the stability profile of methyl 3-iodo-1H-indole-7-carboxylate, offering field-proven insights into its optimal storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties and Inherent Stability Considerations

To understand the stability of methyl 3-iodo-1H-indole-7-carboxylate, we must first consider its constituent parts: the indole core, the C-I bond, and the methyl ester.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₈INO₂ | [1] |

| Molecular Weight | 301.08 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 1788043-93-5 | [2][3] |

The indole nucleus is an electron-rich aromatic system. This high electron density, particularly at the C3 position, makes the ring susceptible to electrophilic attack and oxidation. The presence of an iodine atom at this position somewhat mitigates this reactivity through steric hindrance and electronic effects, but the inherent sensitivity of the indole core remains a primary concern.

Caption: Key structural features influencing the stability of methyl 3-iodo-1H-indole-7-carboxylate.

Recommended Storage Conditions: A Multi-faceted Approach

Based on empirical data from suppliers and a mechanistic understanding of the molecule's potential degradation pathways, the following storage conditions are recommended to ensure long-term stability.

One chemical supplier explicitly recommends storing methyl 3-iodo-1H-indole-7-carboxylate in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C[2]. This recommendation is scientifically sound and forms the basis for a robust storage protocol.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. Freezing the solid material minimizes molecular mobility. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The electron-rich indole ring is susceptible to oxidation[4]. An inert atmosphere displaces oxygen, preventing oxidative degradation pathways. |

| Light | Protection from Light (Amber Vial) | The carbon-iodine bond can be labile and susceptible to photolytic cleavage. Exposure to UV or visible light can initiate radical reactions, leading to decomposition. |

| Moisture | Dry/Anhydrous Conditions | The methyl ester group is prone to hydrolysis, especially in the presence of acid or base catalysts. Storing in a tightly sealed container in a dry environment is crucial. |

Potential Degradation Pathways

Understanding the likely modes of degradation is critical for both designing appropriate storage conditions and for troubleshooting unexpected experimental results.

Oxidative Degradation

The indole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. Oxidation typically occurs at the electron-rich C2 and C3 positions, potentially leading to the formation of oxindole derivatives or oligomeric species[4].

Photodegradation

The C-I bond is the most photosensitive linkage in the molecule. Upon absorption of light, particularly in the UV range, this bond can undergo homolytic cleavage to generate an indolyl radical and an iodine radical. These reactive species can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with solvents.

Hydrolysis

The methyl ester at the C7 position is susceptible to hydrolysis to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base. While slow at neutral pH, care should be taken to avoid exposing the compound to acidic or basic conditions during storage or in solution.

Sources

discovery and history of indole-7-carboxylate derivatives

An In-Depth Technical Guide to the Discovery and History of Indole-7-Carboxylate Derivatives

Abstract

The indole nucleus represents one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the vast array of indole derivatives, those functionalized at the 7-position, particularly with a carboxylate group, hold a unique position. This guide provides a comprehensive exploration of the discovery and historical development of indole-7-carboxylate derivatives. We trace the journey from the initial discovery of the parent indole ring to the advent of classical synthetic methodologies that enabled its construction. We then delve into the specific breakthroughs that allowed for regioselective functionalization at the C7 position, a traditionally challenging task. The guide details pivotal synthetic strategies, explains the causality behind key experimental choices, and discusses the burgeoning therapeutic significance of this molecular class. Detailed protocols and mechanistic diagrams are provided to offer researchers and drug development professionals a thorough and practical understanding of this important chemical space.

Introduction: The Enduring Legacy of the Indole Scaffold

The story of indole chemistry began with the investigation of the vibrant dye indigo in the 19th century.[3][4] In 1866, Adolf von Baeyer first synthesized the parent indole molecule by reducing oxindole with zinc dust.[3] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, was soon identified as a fundamental structural motif in nature.[5] It is famously present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin (indole-3-acetic acid).[3] This prevalence in biological systems has made the indole scaffold a "privileged" structure in drug discovery, with derivatives exhibiting a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[6][7]

The unique electronic nature of the indole ring, being π-excessive, dictates its reactivity. Electrophilic substitution, the hallmark reaction of indoles, preferentially occurs at the C3 position of the electron-rich pyrrole ring.[8] This inherent reactivity profile makes the direct functionalization of the benzene ring, particularly at the C7 position, a significant synthetic challenge, requiring specialized and often elegant chemical strategies.

Foundational Pillars: Classical Indole Synthesis Methodologies

The ability to synthesize indole-7-carboxylate derivatives is built upon a century of progress in constructing the core indole ring system. Several classical "named" reactions form the bedrock of indole chemistry, each with distinct advantages and limitations.

The Fischer Indole Synthesis (1883)

Developed by the legendary Emil Fischer, this is arguably the oldest and most reliable method for indole synthesis.[3][5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[9][10] The reaction proceeds through a remarkable sequence of tautomerization and a[11][11]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[10] While powerful, its primary limitation is the potential for mixture formation when using unsymmetrical ketones and the often harsh acidic conditions required.[9][10]

Caption: General workflow of the Fischer Indole Synthesis.

The Reissert Indole Synthesis

The Reissert synthesis offers a different approach, starting with an o-nitrotoluene derivative.[11] The initial step is a base-catalyzed condensation with diethyl oxalate to form an o-nitrophenylpyruvic ester.[12] This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which subsequently attacks the adjacent ketone to form the pyrrole ring.[8][12] A final hydrolysis and decarboxylation step yields the indole. This method is particularly useful for synthesizing indole-2-carboxylic acids.[13]

The Leimgruber-Batcho Indole Synthesis

First disclosed in a 1976 patent, the Leimgruber-Batcho synthesis is a highly efficient and versatile method for preparing a wide range of substituted indoles.[3] It begins with an o-nitrotoluene, which is reacted with a dimethylformamide acetal to form a β-enamine. This intermediate is then subjected to reductive cyclization to yield the indole product. The mild conditions and high yields have made this a popular choice in industrial settings.

The Crucial Breakthrough: Synthesizing Indole-7-Carboxylates

The Bartoli Indole Synthesis: A Paradigm Shift

The most direct and practical approach for the synthesis of 7-substituted indoles is the Bartoli indole synthesis. This reaction involves the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitrobenzene. The mechanism is thought to proceed through a series of intermediates, culminating in a[11][11]-sigmatropic rearrangement and subsequent cyclization to form the indole ring. The presence of a substituent at the ortho position of the starting nitroarene directly leads to the formation of a 7-substituted indole, providing a powerful tool for accessing this scaffold.

Caption: Key stages of the Bartoli Indole Synthesis.

Other Modern Approaches

While the Bartoli synthesis is a cornerstone, other modern methods have been developed. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for C-H functionalization and the construction of complex heterocyclic systems, including substituted indoles.[4] These methods often offer milder reaction conditions and broader functional group tolerance compared to classical techniques.

Therapeutic Landscape and Drug Discovery Applications

The indole-7-carboxylate moiety is not merely a synthetic curiosity; it is a key pharmacophore in a range of biologically active molecules. The carboxylic acid group can act as a crucial hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups, enabling potent and selective interactions with biological targets.

Indole derivatives, in general, are known to target a wide array of biological pathways implicated in various diseases.[14][15] They have been shown to act as:

-

Anticancer Agents: By inhibiting key cellular processes like tubulin polymerization or the activity of protein kinases and histone deacetylases.[14][16]

-

Anti-inflammatory Drugs: Modulating inflammatory pathways such as NF-κB and COX-2.[14]

-

Antimicrobial Agents: Exhibiting broad-spectrum activity against bacteria and fungi.[7]

-

CNS Agents: Interacting with receptors and enzymes in the central nervous system.[7]

Specifically, indole-7-carboxylate derivatives have been investigated in various therapeutic contexts. Patents reveal their exploration as intermediates in the synthesis of complex pharmaceutical agents.[17][18] For example, they serve as building blocks for compounds targeting conditions from migraine to hypertension.[19] Recent research has also identified novel indole-2,7-dicarboxamide derivatives with potential applications in treating parasitic infections like Chagas disease.

| Derivative Class | Therapeutic Area | Mechanism of Action (Example) | Reference |

| Indole-7-carboxamides | CNS Disorders, Pain | 5-HT Receptor Modulation | [17][19] |

| Indoline-7-carboxamides | Benign Prostatic Hyperplasia | α1-adrenoceptor antagonist | [18] |

| Indole-2,7-dicarboxamides | Antiparasitic (Chagas) | Trypanosoma cruzi inhibition | |

| Substituted Indole Carboxylic Acids | Cancer | ROS Generation, Enzyme Inhibition | [20] |

Detailed Experimental Protocols

The following protocols are representative examples of the synthesis and derivatization of an indole-7-carboxylate. They are intended for trained professionals in a properly equipped laboratory setting.

Protocol 1: Synthesis of Methyl 7-methyl-1H-indole-2-carboxylate (via Fischer Indole Synthesis)

This protocol illustrates a classical approach to a substituted indole-2-carboxylate, a common precursor.

Causality: The Fischer Indole Synthesis is chosen for its reliability in creating the indole core. Acetic acid serves as both the solvent and the acid catalyst required for the cyclization of the hydrazone intermediate.

-

Hydrazone Formation: To a solution of o-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add methyl pyruvate (1.1 eq).

-

Cyclization: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 118°C) for 2 hours. The solution will typically darken.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold, dilute solution of ethanol to remove impurities.

-

Purification: Dry the crude solid under vacuum. If necessary, recrystallize from an appropriate solvent system like ethanol/water to yield the pure product.

Protocol 2: Synthesis of a 7-Substituted Indole-2-carboxamide (Amide Coupling)

This protocol demonstrates the conversion of an indole carboxylic acid to a biologically relevant carboxamide derivative.

Causality: This is a standard peptide coupling reaction. A coupling agent like EDCI (or HATU/HBTU) is used to activate the carboxylic acid, forming a highly reactive intermediate. A base such as DMAP or DIPEA is added to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack by the amine.

Caption: Workflow for Indole-7-carboxamide Synthesis.

-

Reactant Preparation: Dissolve the starting indole-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Activation: Add the coupling agent (e.g., EDCI, 1.2 eq) and a base (e.g., HOBt, 1.2 eq, if using EDCI). Stir the mixture at room temperature for 20-30 minutes to activate the acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired indole-7-carboxamide.[21]

Future Outlook

The history of indole-7-carboxylate derivatives is a testament to the ingenuity of synthetic chemists in overcoming inherent reactivity challenges. The development of regioselective synthetic methods has unlocked a chemical space with immense therapeutic potential. Future research will likely focus on the continued discovery of novel derivatives through combinatorial chemistry and high-throughput screening. Furthermore, the application of late-stage C-H functionalization techniques promises to provide even more efficient and modular routes to these valuable compounds, accelerating their development from laboratory curiosities to life-saving medicines. The versatile indole-7-carboxylate scaffold is poised to remain a cornerstone of drug discovery for years to come.

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

-

Ciamician, G. L., & Piccinini, P. (1898). Indole synthesis: a review and proposed classification. Molecules, 3(3), 82-93.

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210.

-

Bansal, R., & Kumar, M. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(5), 639-661.

-

Kumar, S., & Singh, R. (2020). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 18(35), 6836-6856.

-

Wikipedia contributors. (2024). Indole. Wikipedia, The Free Encyclopedia.

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

-

Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis. Creative Proteomics.

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.

-

Hoffmann-La Roche. (2006). Indole, indazole or indoline derivatives. Google Patents.

-

Ranbaxy Laboratories Limited. (2008). Process for the preparation of indole derivatives. Google Patents.

-

Biosynth. (2024). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Biosynth.

-

Pfizer Inc. (1996). Indole derivatives. Google Patents.

-

IRM LLC. (2015). Indole carboxamide derivatives and uses thereof. Google Patents.

-

Cadila Healthcare Limited. (2012). Novel process for the synthesis of indoline derivatives. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Indole-7-carboxylic Acid: A Key Intermediate for Chemical Innovation. Chemical Intermediate Supplier.

-

Singer, H., & Shive, W. (1955). Synthesis of 7-Indolecarboxylic Acid. Journal of the American Chemical Society, 77(21), 5700–5700.

-

BOC Sciences. (n.d.). CAS 1074-88-0 Indole-7-carboxaldehyde. BOC Sciences.

-

Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

-

Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

-

Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770.

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.

-

Various Authors. (n.d.). Synthesis of indole‐N‐carboxylic acids. ResearchGate.

-

Various Authors. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.

-

Various Authors. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.

-

Various Authors. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.

-

Inman, C. E., & Tyson, F. T. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 43.

-

Singh, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

-

Various Authors. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. PMC - NIH.

-

Various Authors. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

-

Various Authors. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. ResearchGate.

-

Various Authors. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube.

-

Various Authors. (2024). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. ResearchGate.

-

Various Authors. (2010). Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. Google Patents.

-

Various Authors. (1995). Synthesis of Indole-2-Carboxylic Acid Esters. Scilit.

-

Various Authors. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and pyrazino[1,2-a]indoles. PubMed.

-

Various Authors. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

-

Various Authors. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. MDPI.

-

Various Authors. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.

-

ChemicalBook. (n.d.). 1H-Indole-7-carboxylic acid CAS#: 1670-83-3. ChemicalBook.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. safrole.com [safrole.com]

- 5. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bhu.ac.in [bhu.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]